Pravadoline - 92623-83-1

Pravadoline

Catalog Number: EVT-279662
CAS Number: 92623-83-1
Molecular Formula: C23H26N2O3
Molecular Weight: 378.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pravadoline is a nonacidic, aminoalkylindole analgesic agent that inhibits cyclooxygenase. Like NSAIDs, pravadoline inhibits prostaglandin synthesis (IC50 = 5 μM in mouse brain microsomes) and displays antinociceptive activity (ED50 = 26 mg/kg in an acetylcholine-induced writhing assay in mice). In contrast to NSAIDs, pravadoline inhibits neuronally stimulated contractions in mouse vas deferens preparations (IC50 = 0.45 μM), an effect similar to that which is produced by opioid analgesics, yet is not attenuated by the opioid receptor antagonist, naloxone. Pravadoline does not produce gastrointestinal irritation following acute or chronic administration to rodents.
Pravadoline, also known as WIN 48098-6, is a agonist of the cannabinoid receptor. Pravadoline inhibited the synthesis of prostaglandins (PGs) in mouse brain both in vitro (IC50, 4.9 microM) and ex vivo (ED50, 20 mg/kg p.o.) and displayed antinociceptive activity in rodents subjected to a variety of chemical, thermal and mechanical nociceptive stimuli.
Future Directions
  • Elucidating Novel Mechanisms: Further investigations are warranted to uncover the complete spectrum of pravadoline's mechanisms of action. Identifying potential interactions with other ion channels, receptors, or signaling pathways could reveal new therapeutic targets for various conditions. [, ]

  • Developing Selective Modulators: Designing and synthesizing pravadoline analogs with enhanced selectivity for specific cannabinoid receptor subtypes (CB1 or CB2) or other potential targets could lead to more targeted therapies with fewer off-target effects. [, ]

  • Exploring Therapeutic Applications: Preclinical studies are crucial to evaluate the therapeutic potential of pravadoline and its analogs in various disease models, including chronic pain, inflammation, neurodegenerative diseases, and cancer. [, ]

  • Addressing Safety Concerns: As with any potential therapeutic agent, rigorous safety and toxicity profiling of pravadoline and its derivatives are essential before clinical translation. Addressing concerns related to potential side effects, particularly those associated with long-term cannabinoid receptor activation, is crucial for its development as a viable therapeutic option. []

WIN 55,212-2

Relevance: WIN 55,212-2 was instrumental in identifying the cannabinoid receptor as a potential target for the antinociceptive effects of pravadoline and its analogs. While pravadoline initially displayed cyclooxygenase inhibitory activity, further research revealed that its antinociceptive effects, like those of WIN 55,212-2, were mediated by cannabinoid receptors, particularly CB1 , . This discovery shifted the focus of research on pravadoline and its analogs towards developing novel cannabinoid receptor agonists.

WIN 55,212-3

Relevance: The inactivity of WIN 55,212-3, in contrast to the potent cannabimimetic activity of WIN 55,212-2, highlights the stereospecificity of the cannabinoid receptor. This difference emphasizes the importance of specific structural features for interaction with the receptor. Additionally, it supports the hypothesis that the antinociceptive activity observed with pravadoline and related compounds is mediated through a specific interaction with the cannabinoid receptor .

JWH-015

Relevance: Similar to pravadoline and WIN 55,212-2, JWH-015 demonstrates the ability to enhance the antiproliferative effects of radiation in breast cancer cells. This observation suggests a potential therapeutic application for these compounds in combination with radiation therapy for cancer treatment .

Naphthalene Analogs of Pravadoline

Relevance: The development of naphthalene analogs of pravadoline provides valuable insights into the structure-activity relationships (SAR) of AAI cannabinoid receptor ligands. Modifications to the naphthalene moiety, such as the introduction of isothiocyanate groups, were explored to develop potential affinity ligands for the cannabinoid receptor . These studies contribute to understanding the key structural elements necessary for cannabinoid receptor binding and activation and help guide the design of novel and potentially more selective cannabinoid receptor ligands.

(Aminoalkyl)indole Isothiocyanates

Relevance: The (aminoalkyl)indole isothiocyanates represent an attempt to develop affinity ligands for the cannabinoid receptor. These compounds could potentially form covalent bonds with the receptor, allowing for the identification and characterization of the receptor binding site . While some of these analogs showed moderate affinity for the cannabinoid receptor, their utility as affinity labels requires further investigation.

Relevance: The comparison of these salt forms was crucial in identifying the nephrotoxic potential of maleic acid present in pravadoline maleate. Studies showed that the nephrotoxicity observed in dogs administered pravadoline maleate was attributable to the maleic acid component and not the pravadoline molecule itself. This finding highlights the importance of carefully evaluating the toxicity of counterions in pharmaceutical salt forms to avoid undesirable side effects .

4-Methoxyphenyl-[5-methyl-6-(2-(4-morpholinyl)-ethyl)-6H-thieno[2,3-b]pyrrol-4-yl)phenylmethanone

Relevance: The synthesis and evaluation of this thiophene analog aimed to investigate the effect of replacing the indole core of pravadoline with a bioisosteric ring system. While the analog showed some antinociceptive activity, it was significantly less potent than pravadoline, suggesting the importance of the indole ring for optimal activity .

Indomethacin and Zidometacin

Relevance: Indomethacin and zidometacin are mentioned in the context of a novel synthetic method for preparing indoles, which can be applied to synthesize a diverse range of indole-containing compounds, including pravadoline . Although not structurally related to pravadoline, their inclusion emphasizes the versatility of the synthetic methodology and its applicability to the preparation of various pharmacologically relevant indole derivatives.

Source and Classification

Pravadoline is synthesized through chemical processes rather than extracted from natural sources. Its classification as an aminoalkylindole places it within a group of compounds that exhibit effects similar to cannabinoids. This classification is significant due to its implications in both therapeutic applications and regulatory scrutiny, particularly concerning synthetic cannabinoids .

Synthesis Analysis

Methods and Technical Details

The synthesis of pravadoline involves several steps, primarily focusing on the preparation of indole derivatives. Recent studies have highlighted a novel synthetic approach that utilizes nitrosoarenes and ethynyl ketones to produce 3-aroylindoles, which serve as precursors for pravadoline . The following outlines the key steps involved in its synthesis:

  1. Indolization: The reaction between nitrosobenzene and an alkynone leads to the formation of indole derivatives. This step is crucial as it sets the foundation for subsequent modifications.
  2. Alkylation: The indole product undergoes alkylation with 4-(2-chloroethyl)morpholine to yield pravadoline. This reaction typically results in moderate yields, highlighting challenges in optimizing conditions for higher efficiency .
  3. Characterization: The synthesized compounds are characterized using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm their structures .
Molecular Structure Analysis

Structure and Data

Pravadoline features a complex molecular structure characterized by an indole core with aminoalkyl substituents. Its molecular formula is C19H24N2OC_{19}H_{24}N_2O, which reflects its composition of carbon, hydrogen, nitrogen, and oxygen atoms. The structural configuration is essential for its biological activity, particularly in interacting with cannabinoid receptors.

Key structural data include:

  • Molecular Weight: Approximately 296.41 g/mol
  • Functional Groups: Contains an indole ring, an alkyl chain, and a carbonyl group which are pivotal for its pharmacological properties .
Chemical Reactions Analysis

Reactions and Technical Details

Pravadoline participates in various chemical reactions primarily related to its synthesis and modifications:

  • Cyclooxygenase Inhibition: Pravadoline's primary action mechanism involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory pathway.
  • Cannabinoid Receptor Interaction: Research indicates that pravadoline can bind to cannabinoid receptors, mimicking some effects of natural cannabinoids but with distinct pharmacological profiles .

The understanding of these reactions is crucial for optimizing pravadoline's therapeutic efficacy and safety profile.

Mechanism of Action

Process and Data

The mechanism through which pravadoline exerts its effects involves multiple pathways:

  1. Cyclooxygenase Inhibition: By inhibiting cyclooxygenase enzymes, pravadoline reduces the production of prostaglandins, leading to decreased inflammation and pain .
  2. Cannabinoid Receptor Activation: Pravadoline has been shown to activate CB1 receptors, contributing to its analgesic effects without the typical side effects associated with opioid medications . This dual action makes it a compound of interest in pain management research.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Pravadoline is typically a crystalline solid.
  • Solubility: It demonstrates variable solubility in organic solvents, which is important for formulation purposes.

Chemical Properties

  • Stability: Pravadoline exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The presence of functional groups such as carbonyls can make pravadoline reactive under certain conditions, influencing its synthesis and potential interactions with biological targets .
Applications

Scientific Uses

Pravadoline's primary applications lie within pharmacology and medicinal chemistry:

  • Pain Management: As an analgesic agent, it offers potential benefits in treating acute and chronic pain conditions.
  • Research on Cannabinoid Receptors: Its interaction with cannabinoid receptors makes it a valuable compound for studying the endocannabinoid system and developing new therapeutic agents targeting these pathways .
  • Synthetic Cannabinoids: Due to its structural similarities to natural cannabinoids, pravadoline has been explored in the context of synthetic cannabinoid products like "Spice" or "K2," raising regulatory concerns regarding safety and efficacy .

Properties

CAS Number

92623-83-1

Product Name

Pravadoline

IUPAC Name

(4-methoxyphenyl)-[2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone

Molecular Formula

C23H26N2O3

Molecular Weight

378.5 g/mol

InChI

InChI=1S/C23H26N2O3/c1-17-22(23(26)18-7-9-19(27-2)10-8-18)20-5-3-4-6-21(20)25(17)12-11-24-13-15-28-16-14-24/h3-10H,11-16H2,1-2H3

InChI Key

MEUQWHZOUDZXHH-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2N1CCN3CCOCC3)C(=O)C4=CC=C(C=C4)OC

Solubility

Soluble in DMSO, not in water

Synonyms

WIN 48098-6; WIN48098-6; WIN-48098-6; Pravadoline.

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CCN3CCOCC3)C(=O)C4=CC=C(C=C4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.